molecular formula C28H25N3O3S B2692520 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 866589-01-7

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2692520
CAS No.: 866589-01-7
M. Wt: 483.59
InChI Key: JEDMQZZQHLRZSJ-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, an ethoxyphenyl group, and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the chromeno-pyrimidine intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the chromeno-pyrimidine core or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for further study in biochemical assays.

    Medicine: Preliminary studies suggest that the compound may have antimicrobial, anticancer, or anti-inflammatory properties, warranting further investigation for therapeutic applications.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further study to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide include other chromeno[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-14-10-19(11-15-22)26-30-27-23(16-20-6-4-5-7-24(20)34-27)28(31-26)35-17-25(32)29-21-12-8-18(2)9-13-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDMQZZQHLRZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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